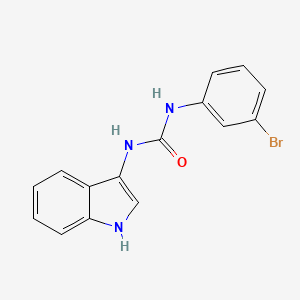
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea is an organic compound that features a urea linkage between a brominated phenyl ring and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 3-bromoaniline with isocyanates or carbamates. One common method is the reaction of 3-bromoaniline with 1H-indole-3-carbonyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The urea linkage can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted phenyl-indole urea derivatives.
Oxidation Reactions: Formation of indole-3-carboxylic acid derivatives.
Reduction Reactions: Formation of amine derivatives.
科学研究应用
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 1-(3-bromophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl ring and indole moiety can interact with hydrophobic pockets in proteins, while the urea linkage can form hydrogen bonds with amino acid residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 1-(3-chlorophenyl)-3-(1H-indol-3-yl)urea
- 1-(3-fluorophenyl)-3-(1H-indol-3-yl)urea
- 1-(3-methylphenyl)-3-(1H-indol-3-yl)urea
Uniqueness
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other halogens or substituents. This can lead to distinct biological activities and chemical reactivity compared to its analogs.
属性
IUPAC Name |
1-(3-bromophenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O/c16-10-4-3-5-11(8-10)18-15(20)19-14-9-17-13-7-2-1-6-12(13)14/h1-9,17H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFPMYGXIZBADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
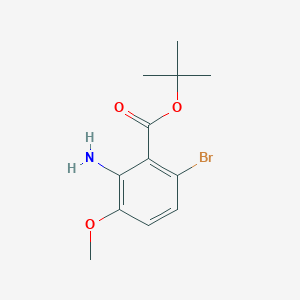
![N-[3-(3-Cyclohexylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2591579.png)
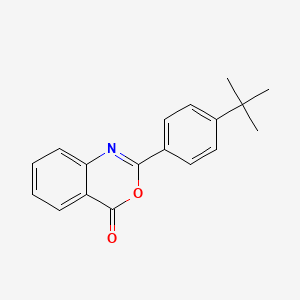
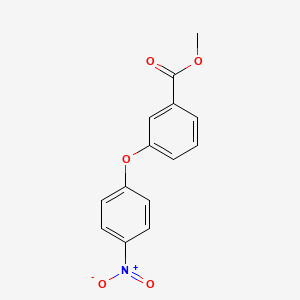
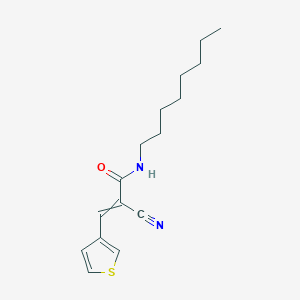
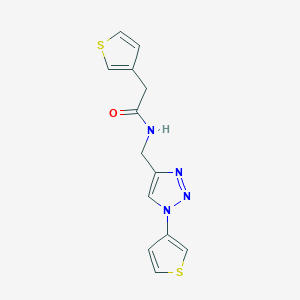
![5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)nicotinamide](/img/structure/B2591587.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2591588.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)
![N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2591593.png)
![1-(1H-indole-3-carbonyl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide](/img/structure/B2591595.png)
![N-[(1R,2S)-2-(1-Phenylpyrazol-4-yl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2591596.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]propanamide](/img/structure/B2591597.png)
